molecular formula C₁₁H₂₁NO₄ B1141385 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 169870-82-0

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1141385
CAS No.: 169870-82-0
M. Wt: 11214
InChI Key:
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Description

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₂₁NO₄ and its molecular weight is 11214. The purity is usually 95%.
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Scientific Research Applications

  • Amine Protection in Peptide Synthesis : N-tert-butoxycarbonyl (Boc) amino acids, such as 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, are crucial in peptide synthesis for protecting amine groups. They resist racemization during peptide synthesis and can be cleaved with acids like trifluoroacetic acid (TFA) in short times at room temperature (Heydari et al., 2007).

  • Anticancer Agent Development : Derivatives of functionalized amino acids, including those with the tert-butoxycarbonyl group, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds have shown promising results in ovarian and oral cancers, suggesting their potential in anticancer drug development (Kumar et al., 2009).

  • Crystal Structure Analysis : The crystal and molecular structure of N-tert-butoxycarbonyl amino acid derivatives has been studied. This research provides insights into the conformation and stability of these molecules, which is crucial for their application in synthetic chemistry and pharmaceutical formulations (Cetina et al., 2003).

  • Synthesis of Amino Acid Derivatives : Methods have been developed for synthesizing N-protected amino acids, including tert-butoxycarbonyl derivatives, under mild conditions. These methods are significant for producing various amino acid derivatives used in pharmaceuticals and peptide synthesis (Chevallet et al., 1993).

  • Role in Polymer Synthesis : The tert-butoxycarbonyl amino acid derivatives are used in the synthesis of polymers, particularly in ring-opening metathesis polymerization. This application is crucial in the field of materials science, especially in creating novel polymers with specific functional groups (Sutthasupa et al., 2007).

  • Antibacterial and Mosquito-Larvicidal Properties : Some derivatives of tert-butoxycarbonyl amino acids have been studied for their mosquito-larvicidal and antibacterial properties. This highlights their potential use in developing new pest control agents and antibacterial drugs (Castelino et al., 2014).

Properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937706
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169870-82-0
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
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